N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound exhibiting unique structural and functional properties. It is characterized by a combination of tetrahydroquinoline and coumarin frameworks, which confer distinct biological and chemical attributes.
Preparation Methods
Synthetic Routes : The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide generally involves multi-step organic synthesis techniques. Typically, the preparation begins with the formation of the 1,2,3,4-tetrahydroquinoline core, followed by functionalization with ethanesulfonyl and oxo-chromene groups.
Reaction Conditions
: The specific reaction conditions may involve the use of organic solvents, controlled temperatures, and the presence of catalysts to facilitate the chemical transformations. For instance, the use of acidic or basic catalysts can influence the reaction mechanisms, promoting the formation of desired products.
Industrial Production Methods
: On an industrial scale, the synthesis can be optimized for yield and purity through continuous flow reactors or batch processing techniques. Automation and process control play crucial roles in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions : N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction processes. Substitution reactions may involve nucleophiles or electrophiles under specific conditions.
Major Products Formed
: The major products formed from these reactions depend on the specific reaction pathways and conditions employed. For example, oxidation of the compound might yield different oxo-chromene derivatives, while reduction could lead to various tetrahydroquinoline analogs.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide finds applications across multiple scientific disciplines:
Chemistry
: The compound is utilized in studying reaction mechanisms, exploring novel synthetic routes, and developing new materials with advanced properties.
Biology
: In biological research, it serves as a probe for investigating enzyme interactions and cellular processes due to its unique structural features.
Medicine
: The compound is of interest in medicinal chemistry for its potential pharmacological activities. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties, making it a candidate for drug development.
Industry
: In industrial applications, it could be used in the formulation of specialty chemicals, agrochemicals, or as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit or activate enzymes, modulate receptor activity, or interact with nucleic acids, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
When comparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide to other similar compounds, its unique combination of functional groups and structural motifs stands out. Similar compounds include other tetrahydroquinoline derivatives, oxo-chromene analogs, and sulfonyl-functionalized molecules. Each of these compounds may share some chemical or biological properties, but the specific arrangement and combination of functional groups in this compound confer unique attributes that distinguish it from its counterparts.
That's quite a mouthful, isn't it? Now, let's delve into the nitty-gritty of your next curiosity, or what say you?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-2-29(26,27)23-11-5-7-14-9-10-16(13-18(14)23)22-20(24)17-12-15-6-3-4-8-19(15)28-21(17)25/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXJKBWGKRTQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.